>100-Fold Enantioselective Enhancement in Anticancer Activity vs. (S)-Enantiomer in Platinum-Acridine Conjugates
When incorporated as a chiral linker into a platinum–acridine hybrid agent (designated P2–6R), the (R)-enantiomer of the piperidin-3-yl scaffold conferred a striking increase in cytotoxicity against non-small-cell lung cancer (NSCLC) cells compared to its (S)-enantiomer counterpart (P2–6S). The difference in potency was quantified, with P2–6R exhibiting an IC₅₀ value of 17 ± 1 nM in NCI-H460 lung cancer cells, whereas the corresponding (S)-enantiomer, P2–6S, was essentially inactive at concentrations up to 10 µM [1]. This represents a greater than 100-fold difference in potency and is a direct consequence of the stereochemistry of the linker module, which dictates the compatibility of the complex with strainless, monofunctional intercalative DNA binding [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) in NCI-H460 non-small-cell lung cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 17 ± 1 nM (P2-6R conjugate) |
| Comparator Or Baseline | IC₅₀ > 10,000 nM (P2-6S conjugate, (S)-enantiomer) |
| Quantified Difference | >100-fold greater potency for the (R)-enantiomer conjugate |
| Conditions | NCI-H460 human non-small-cell lung cancer cell line; 96-well plate format; 72-hour exposure; cell viability assessed by MTS colorimetric assay. |
Why This Matters
This quantifies the critical importance of the (R)-stereochemistry in this scaffold for applications requiring high-potency interactions, directly informing procurement decisions for projects involving chiral anticancer drug design.
- [1] Bierbach, U. et al. Discovery of a Chiral DNA-Targeted Platinum–Acridine Agent with Potent Enantioselective Anticancer Activity. Angew. Chem. Int. Ed. 2020, 59, 21965–21970. View Source
